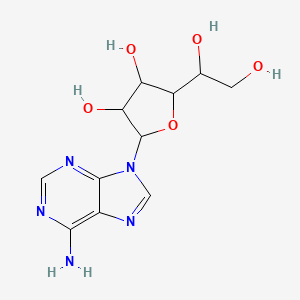

9-(beta-D-glucofuranosyl)adenine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10279-91-1 |

|---|---|

Molecular Formula |

C11H15N5O5 |

Molecular Weight |

297.27 g/mol |

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-7(20)6(19)8(21-11)4(18)1-17/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |

InChI Key |

JNSNEXAWGVQGPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CO)O)O)O)N |

Origin of Product |

United States |

Foundational Aspects and Research Trajectory of Glucosylated Adenine Nucleosides

Significance of Nucleosides as Fundamental Biomolecules in Academic Research

Nucleosides are fundamental biomolecules essential for numerous biological functions. mhmedical.com They are composed of a nitrogenous base linked to a five-carbon sugar, either ribose or deoxyribose. fiveable.mebritannica.com These molecules are the building blocks of nucleotides, which in turn form the nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), responsible for storing and transmitting genetic information. mhmedical.comfiveable.mebritannica.com

Beyond their role in genetics, nucleosides and their derivatives, nucleotides, are deeply involved in various cellular processes. mhmedical.combiosynth.comcreative-proteomics.com They are crucial for metabolism, acting as energy carriers like adenosine (B11128) triphosphate (ATP), and participate in the biosynthesis of essential macromolecules such as proteins, lipids, and carbohydrates. biosynth.com Furthermore, nucleosides like adenosine function as important signaling molecules, mediating communication within and between cells and regulating physiological processes such as neurotransmission and immune responses. biosynth.comcreative-proteomics.com

The versatility of nucleosides extends to medicinal applications. fiveable.mecreative-proteomics.com Modified nucleosides, known as nucleoside analogs, have been developed as potent antiviral and anticancer drugs. fiveable.mebritannica.combiosynth.com These analogs can interfere with the nucleic acid synthesis of viruses or cancer cells, thereby inhibiting their replication and growth. fiveable.mecreative-proteomics.com

Historical Context of Glucosylated Purine (B94841) Nucleoside Investigations

The study of modified nucleosides, including glucosylated purine nucleosides, has a rich history intertwined with the development of synthetic organic chemistry and the quest for new therapeutic agents. Early research focused on the chemical synthesis of these complex molecules. For instance, the synthesis of 9-β-D-glucopyranosyl-adenine-6'-phosphate was described in the mid-20th century, involving the condensation of a protected adenine (B156593) derivative with a phosphorylated glucose derivative. jst.go.jptandfonline.com This work built upon earlier methods for nucleoside synthesis. jst.go.jp

Interest in purine nucleoside analogues grew with the discovery of their potential as antibiotics and antiviral agents. nih.gov Nucleocidin, a naturally occurring fluorinated and sulfamoylated adenosine analogue, was first discovered in 1951 and has since been a subject of interest due to its biological activity. nih.gov The development of synthetic methods to create various analogues, such as 9-(β-D-arabinofuranosyl)adenine (ara-A), has been a significant area of research. nih.gov Synthetic strategies have evolved to allow for the creation of complex derivatives, including those with modifications on both the sugar and the base moieties. researchgate.net These investigations have provided a foundation for the development of a wide range of purine nucleoside analogues with diverse biological activities.

Current Research Landscape and Academic Relevance of 9-(beta-D-glucofuranosyl)adenine

The current research landscape for glucosylated purine nucleosides, including this compound and its analogs, continues to be an active area of investigation, particularly in the context of medicinal chemistry and drug discovery. While specific research on the biological activity of this compound itself is not extensively detailed in the provided results, the broader class of adenine nucleoside analogs demonstrates significant therapeutic potential.

For example, analogs like 9-beta-D-arabinofuranosyladenine (vidarabine) and its 2-fluoro derivative have shown antiviral and anticancer properties. nih.govlabclinics.com These compounds can inhibit viral replication and the growth of cancer cells. nih.govnih.gov The mechanism of action often involves the intracellular phosphorylation of the nucleoside analog to its triphosphate form, which can then inhibit key enzymes involved in DNA and RNA synthesis, such as DNA polymerases and ribonucleotide reductase. nih.govnih.gov

Research into fluorinated adenosine analogs has shown that these modifications can lead to potent biological effects. For instance, 9-beta-D-arabinofuranosyl-2-fluoroadenine (F-ara-A) has been shown to inhibit the growth of HeLa cells and the replication of herpes simplex virus. nih.gov Its triphosphate form, F-ara-ATP, is a potent inhibitor of ribonucleotide reductase and DNA polymerase α. nih.gov Furthermore, F-ara-A can be incorporated into RNA, leading to premature termination of transcription. nih.gov Another analog, 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-adenine, has demonstrated curative activity against certain types of cancer in preclinical models. researchgate.net

The synthesis of these complex molecules remains a key focus of academic research. Methods for creating specific stereoisomers and regioselective modifications are continually being refined. researchgate.netnih.gov The ability to synthesize a diverse library of glucosylated adenine nucleosides is crucial for structure-activity relationship studies, which aim to correlate specific chemical modifications with biological activity.

Detailed Research Findings on Adenine Nucleoside Analogs

| Compound/Analog | Cell Line/Organism | Observed Effect | Reference |

| 9-beta-D-arabinofuranosyl-2-fluoroadenine (F-ara-A) | HeLa cells | 50% inhibition of growth at 0.25 µM | nih.gov |

| 9-beta-D-arabinofuranosyl-2-fluoroadenine (F-ara-A) | Herpes simplex virus Types 1 and 2 | 99% depression of replication at 25 µM | nih.gov |

| 9-beta-D-arabinofuranosyladenine 5'-monophosphate | Mouse leukemia L1210/C2 cells | Antiproliferative activity enhanced by adenosine deaminase inhibitors | nih.gov |

| 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-adenine | Murine tumors (P388 leukemia, colon 36, mammary 16/c) | Curative against early- and advanced-stage colon 36 | researchgate.net |

Enzyme Inhibition by Triphosphate Analogs

| Inhibitor | Enzyme | Ki or IC50 | Reference |

| 2-F-araATP | Ribonucleotide reductase (ADP reduction) | IC50 = 1 µM | nih.gov |

| 2-F-araATP | Ribonucleotide reductase (CDP reduction) | IC50 = 8.5 µM | nih.gov |

| 2-F-araATP | DNA polymerase α | Ki = 1.2 µM (competitive with dATP) | nih.gov |

Synthetic Methodologies for 9 Beta D Glucofuranosyl Adenine and Its Analogues

Chemical Synthesis Approaches to Glucosylated Adenine (B156593) Nucleosides

The chemical synthesis of glucosylated adenine nucleosides, including the specific target compound 9-(beta-D-glucofuranosyl)adenine, relies on a well-established yet constantly evolving set of reactions. These approaches are designed to construct the core nucleoside structure and introduce a wide array of modifications to generate novel analogues with potentially enhanced biological activities.

Glycosylation Strategies for N-Glycosidic Bond Formation

The crucial step in the synthesis of any nucleoside is the formation of the N-glycosidic bond, which links the sugar moiety to the nucleobase. The stereochemical outcome of this reaction is of paramount importance, as the anomeric configuration (α or β) significantly influences the biological properties of the resulting molecule. beilstein-journals.org

The assembly of the nucleoside framework is typically achieved through condensation reactions between a suitably protected sugar derivative and a purine (B94841) base, such as adenine. One of the most widely employed methods is the Vorbrüggen glycosylation. rsc.orgnih.gov This reaction involves the use of a silylated purine base, which is activated by a Lewis acid, commonly trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to react with a protected sugar donor. rsc.org For instance, the condensation of silylated N6-benzoyladenine with a protected ribofuranose derivative in the presence of TMSOTf can stereoselectively yield the desired adenosine (B11128) analogue. rsc.org The efficiency and stereoselectivity of this reaction are influenced by various factors, including the nature of the protecting groups on the sugar, the solvent, and the specific Lewis acid used.

Another approach involves the fusion reaction, where a peracylated sugar is heated with the purine base, often in the presence of a catalyst. While historically significant, this method can sometimes lead to a mixture of anomers and requires careful control of reaction conditions.

The choice of the purine starting material is also critical. While adenine itself can be used, derivatives such as 2,6-dichloropurine (B15474) offer synthetic advantages. For example, glycosylation of 2,6-dichloropurine with a protected sugar can be followed by sequential amination to introduce the desired amino group at the C6 position, leading to the adenine nucleoside. aston.ac.uk

| Glycosylation Method | Key Reagents | Typical Stereoselectivity | Reference(s) |

| Vorbrüggen Glycosylation | Silylated purine base, protected sugar, Lewis acid (e.g., TMSOTf, SnCl4) | Often high β-selectivity | rsc.orgnih.gov |

| Fusion Reaction | Peracylated sugar, purine base, catalyst (e.g., iodine, p-toluenesulfonic acid) | Variable, can produce anomeric mixtures | |

| Dichloropurine Route | 2,6-dichloropurine, protected sugar, subsequent amination | Dependent on glycosylation method used | aston.ac.uk |

Achieving a high degree of stereoselectivity to favor the formation of the β-anomer is a primary goal in nucleoside synthesis, as this is the naturally occurring and often more biologically active configuration. beilstein-journals.org The "neighboring group participation" strategy is a powerful tool for controlling the anomeric stereochemistry. In this approach, a protecting group at the C-2 position of the sugar, such as an acetyl or benzoyl group, participates in the reaction by forming a transient cyclic intermediate (e.g., a dioxolanylium ion). rsc.org This intermediate shields the α-face of the anomeric carbon, directing the incoming nucleobase to attack from the β-face, resulting in the exclusive or predominant formation of the β-nucleoside. rsc.org

For example, the use of an ortho-alkynyl benzoate (B1203000) group at the C-2 position of the sugar has been shown to be an excellent neighboring group. rsc.org In the presence of TMSOTf, it forms a dioxolanylium intermediate, leading to the stereoselective synthesis of β-adenosine analogues in high yields. rsc.org

In cases where neighboring group participation is not feasible or desired, other strategies are employed. The use of specific Lewis acids and solvents can influence the anomeric ratio. For instance, SnCl4 has been used to mediate the N-glycosylation of an oxathiolane sugar intermediate, resulting in the exclusive formation of the β-anomer through in situ chelation. beilstein-journals.org

Protective Group Chemistry in Nucleoside Synthesis and Derivatization

The synthesis of this compound and its analogues is a multi-step process that necessitates the use of protecting groups to mask reactive functional groups on both the sugar and the adenine base. umich.edu This strategy prevents unwanted side reactions and ensures that chemical transformations occur at specific, desired positions.

The hydroxyl groups of the glucofuranose moiety are typically protected with groups such as acetyl (Ac), benzoyl (Bz), or silyl (B83357) ethers like tert-butyldimethylsilyl (TBS). nih.gov The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its selective removal. For instance, acid-labile groups like the 4,4′-dimethoxytrityl (DMTr) group are commonly used to protect the 5'-hydroxyl group, allowing for its selective deprotection. umich.edu Base-labile protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, offer an alternative strategy, particularly in the synthesis of oligoribonucleotides. umich.edu

The exocyclic amino group of adenine is also susceptible to modification and requires protection. nih.gov Common protecting groups for the N6-amino group include benzoyl (Bz) and isobutyryl (iBu). These acyl-type protecting groups are stable during the synthesis and can be removed under specific conditions, typically during the final deprotection steps. Another method for protecting the amino group of adenosine and guanosine (B1672433) derivatives involves their conversion into a 2,5-dimethylpyrrole moiety by heating with 2,5-hexanedione. acs.org These adducts are stable to basic conditions but can be hydrolyzed with trifluoroacetic acid/water to regenerate the amino function. acs.org

The careful selection and sequential application and removal of these protecting groups are fundamental to the successful synthesis of complex nucleoside analogues. umich.edu

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference(s) |

| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMTr | Mild acid (e.g., dichloroacetic acid) | umich.edu |

| 2'/3'-Hydroxyls | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) | umich.edu |

| 2'/3'-Hydroxyls | Benzoyl | Bz | Base (e.g., methanolic ammonia) | |

| N6-Amino (Adenine) | Benzoyl | Bz | Base (e.g., ammonia) | |

| N6-Amino (Adenine) | 2,5-Dimethylpyrrole | Trifluoroacetic acid/water | acs.org |

Synthesis of Branched-Chain Sugar Analogues of Glucosylated Adenine

The synthesis of nucleoside analogues with branched-chain sugars represents a significant area of research aimed at developing compounds with novel biological properties. acs.org These modifications can profoundly impact the conformational preferences of the nucleoside and its interaction with target enzymes or receptors.

The introduction of a branch point on the sugar ring often requires specialized synthetic strategies. One approach involves the synthesis of a sugar derivative that already contains the desired branched-chain structure prior to glycosylation. For example, the synthesis of adenine nucleosides of 3-deoxy-3-C-hydroxymethyl-D-erythrofuranose has been reported. acs.org

Site-selective C-H alkylation of sugar rings is an emerging and powerful method for creating branched-chain sugars. rsc.org This can be achieved through radical-mediated processes, such as the 1,5-hydrogen atom transfer of ethylenoxy radicals, to introduce alkyl or allyl groups at specific positions on the sugar. rsc.org

Another strategy involves the modification of a pre-formed nucleoside. For instance, the synthesis of branched-chain 3'-C-cyanomethyl-2',3'-dideoxy sugar nucleosides of adenine has been explored as potential inhibitors of the human immunodeficiency virus. ndl.gov.in

Multi-step Chemical Routes for Complex Nucleoside Analogues

The creation of complex nucleoside analogues often involves lengthy and intricate multi-step synthetic sequences. nih.gov These routes are designed to allow for the precise installation of various functional groups and structural modifications. A retrosynthetic approach is often employed, where the target molecule is conceptually broken down into simpler, more accessible starting materials. youtube.com

For example, the synthesis of C2-substituted adenine nucleosides can be challenging but is achievable through various strategies. nih.gov These include nucleophilic aromatic substitutions, diazotization/dediazoniation sequences, and transition metal-catalyzed cross-coupling reactions. nih.gov The synthesis of adenine nucleosides bearing a reactive (β-iodovinyl)sulfone or (β-keto)sulfone group at the C2 position has been accomplished through a multi-step sequence starting from 2-iodoadenosine. nih.gov This involved standard protection of the hydroxyl groups, Sonogashira coupling to introduce an ethynyl (B1212043) group, and subsequent iodosulfonylation. nih.gov

Similarly, the synthesis of 9-(2,3-dideoxy-2,3-difluoro-β-D-arabinofuranosyl)adenine was achieved through a convergent synthesis starting from a protected methyl arabinofuranoside derivative. nih.govresearchgate.net This multi-step process involved fluorination of the sugar, glycosylation with N6-benzoyladenine, and final deprotection steps. researchgate.net

The development of these multi-step routes often requires extensive optimization of each reaction step to maximize yields and ensure the desired stereochemical outcomes. The synthesis of nucleoside antibiotics, for instance, has been achieved through linear synthesis strategies involving modular synthesis routes. nih.gov

Enzymatic and Chemoenzymatic Synthesis of Glucosylated Adenine Nucleosides

Enzymatic and chemoenzymatic methods have gained prominence for the synthesis of glucosylated adenine nucleosides due to their high regio- and stereoselectivity, which are often challenging to achieve through purely chemical means. These biocatalytic approaches utilize enzymes such as glycosyltransferases and nucleoside phosphorylases to construct the critical N-glycosidic bond between the adenine base and the glucofuranose sugar moiety.

Glycosyltransferase-Mediated Reactions for Nucleoside Formation

Glycosyltransferases (GTs) are a class of enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. While the direct glycosyltransferase-mediated synthesis of this compound is not extensively documented in publicly available research, the broader family of glycosyltransferases, particularly those involved in nucleoside synthesis, operate through a well-understood mechanism. They typically utilize nucleotide-activated sugars, such as UDP-glucose, as donors. The enzyme facilitates the transfer of the glucose moiety to the N9 position of adenine, forming the desired β-anomer with high fidelity. The substrate specificity of glycosyltransferases can be engineered to accept various sugar and nucleobase analogs, offering a versatile platform for generating a library of novel nucleosides.

Application of Nucleoside Phosphorylases in Transglycosylation Reactions

Nucleoside phosphorylases (NPs) are widely employed in the synthesis of nucleoside analogs through a process called transglycosylation. nih.gov This reaction involves the transfer of a glycosyl group from a donor nucleoside to a different heterocyclic base. nih.gov Purine nucleoside phosphorylases (PNPs) are particularly relevant for the synthesis of adenine nucleosides. wikipedia.org

The process is a two-step enzymatic reaction. First, the donor nucleoside is phosphorolytically cleaved by the NP to form an α-D-glycofuranose-1-phosphate intermediate and the free base of the donor. Subsequently, the same or a different NP catalyzes the reaction between the activated sugar phosphate (B84403) and the acceptor base (adenine) to form the new nucleoside, this compound. nih.gov The equilibrium of this reaction generally favors nucleoside synthesis. nih.gov

A key advantage of this method is the ability to use readily available and inexpensive starting materials. For instance, uridine (B1682114) or thymidine (B127349) can serve as the glycosyl donor. Research has demonstrated the use of co-expressed purine and pyrimidine (B1678525) nucleoside phosphorylases in Escherichia coli to efficiently catalyze the synthesis of various nucleosides, achieving high conversion yields.

| Donor Nucleoside | Acceptor Base | Enzyme System | Conversion Yield (%) |

| Uridine | 2,6-Diaminopurine | Co-expressed PNP and UPase in E. coli | >90 |

| Thymidine | 2,6-Diaminopurine | Co-expressed PNP and TPase in E. coli | >90 |

Table 1: Examples of Nucleoside Synthesis using Co-expressed Nucleoside Phosphorylases. Data sourced from studies on the biosynthesis of nucleoside derivatives.

Multi-Enzymatic Cascades for Efficient Nucleoside Production

A typical cascade for the synthesis of this compound could involve the following enzymatic transformations:

Phosphorylation of Glucose: A kinase enzyme phosphorylates glucose to glucose-6-phosphate.

Isomerization: A phosphoglucomutase converts glucose-6-phosphate to glucose-1-phosphate.

Transglycosylation: A nucleoside phosphorylase catalyzes the transfer of the glucosyl moiety from glucose-1-phosphate to adenine.

Such cascades can be designed using enzymes from different sources, including thermophilic organisms, which can offer advantages in terms of enzyme stability. The development of these multi-enzyme systems represents a significant step towards the sustainable and cost-effective production of nucleosides. For example, a five-enzyme cascade has been successfully developed for the formation of cyclic 2′3′-GMP-AMP (2′3′-cGAMP) from adenosine and guanosine, demonstrating the potential of these complex one-pot reactions. rsc.org

Optimization of Enzymatic Reaction Conditions for Enhanced Yield and Specificity

The efficiency of enzymatic nucleoside synthesis is highly dependent on various reaction parameters. Optimization of these conditions is crucial for maximizing yield and ensuring the desired product specificity. Key factors that are often fine-tuned include:

pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. These parameters must be carefully controlled to ensure the stability and catalytic efficiency of the enzymes used in the synthesis.

Substrate Concentration: The ratio of the glycosyl donor to the acceptor base can significantly influence the reaction equilibrium and, consequently, the final yield. An excess of the donor is often used to drive the reaction towards product formation.

Phosphate Concentration: In transglycosylation reactions catalyzed by nucleoside phosphorylases, the concentration of inorganic phosphate can affect the reaction rate and equilibrium. Low phosphate concentrations are generally preferred to favor the synthesis reaction. nih.gov

Enzyme Concentration: The amount of enzyme used will impact the reaction rate. Optimizing the enzyme load is important for achieving a balance between reaction time and cost.

Solvent: The use of co-solvents, such as dimethyl sulfoxide (B87167) (DMSO), can be beneficial, especially when dealing with substrates that have low water solubility.

| Parameter | Optimized Condition | Rationale |

| pH | 7.5 | Optimal for many nucleoside phosphorylases. |

| Temperature | 50 °C | Balances enzyme activity and stability for many systems. |

| Substrate Ratio (Donor:Acceptor) | >1 | Drives the equilibrium towards product formation. |

| Phosphate Concentration | Low (e.g., 10-300 mmol/L) | Minimizes the reverse phosphorolytic reaction. |

Table 2: General Optimized Conditions for Enzymatic Nucleoside Synthesis. Based on findings from various studies on nucleoside phosphorylase-catalyzed reactions.

Biomimetic Synthesis Approaches for Nucleosides

Biomimetic synthesis aims to replicate the elegant and efficient strategies employed by nature to construct complex molecules. In the context of nucleoside synthesis, this often involves mimicking the formation of the N-glycosidic bond. One notable biomimetic approach involves exploiting the natural tendency of acyl groups to migrate between adjacent hydroxyl groups on a sugar ring. This phenomenon, known as acyl migration, can be harnessed to achieve regioselective synthesis.

For instance, a strategy for the synthesis of 3'-esterified nucleosides has been developed that utilizes a 2' to 3' acyl migration. This process mimics the transacylation that occurs in aminoacyl-tRNAs. While not a direct synthesis of the N-glycosidic bond itself, this approach demonstrates how principles from biological systems can be applied to achieve specific modifications of nucleosides, which can be precursors to other analogs.

Another biomimetic consideration is the inherent stability and conformational preferences of the sugar and base moieties that drive the formation of the thermodynamically favored β-anomer. Understanding these subtle energetic factors can guide the design of more effective synthetic strategies.

Advanced Spectroscopic and Structural Characterization of 9 Beta D Glucofuranosyl Adenine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a powerful method for the detailed structural analysis of 9-(beta-D-glucofuranosyl)adenine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive understanding of its atomic connectivity and stereochemistry has been achieved.

Comprehensive 1H and 13C NMR Spectral Assignment and Interpretation

For the β-D-glucofuranose unit, detailed NMR studies have been conducted, leading to the full assignment of its ¹H and ¹³C signals. slu.senih.govresearchgate.net These studies are crucial as the chemical shifts and coupling constants are highly sensitive to the furanose ring's conformation and the configuration of its substituents. slu.seresearchgate.net The anomeric proton (H-1') of a β-D-glucofuranoside typically appears at a characteristic chemical shift, and its coupling constant with H-2' provides information about their dihedral angle. researchgate.net

Similarly, the NMR spectra of adenosine (B11128) and its derivatives are well-documented. researchgate.net The protons of the adenine (B156593) base (H-2, H-8) and the ribose sugar have distinct chemical shifts that are influenced by factors such as solvent and temperature. researchgate.net The attachment of the glucofuranosyl moiety at the N-9 position of the adenine base would cause predictable shifts in the signals of the purine (B94841) ring, particularly H-8.

A hypothetical combined ¹H and ¹³C NMR data table for this compound, based on the analysis of its components, is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Adenine Moiety | ||

| H-2 | ~8.1-8.3 | ~152-154 |

| H-8 | ~8.3-8.5 | ~140-142 |

| C-4 | ~148-150 | |

| C-5 | ~119-121 | |

| C-6 | ~156-158 | |

| Glucofuranose Moiety | ||

| H-1' | ~5.8-6.0 | ~88-92 |

| H-2' | ~4.5-4.7 | ~78-80 |

| H-3' | ~4.2-4.4 | ~74-76 |

| H-4' | ~4.0-4.2 | ~80-82 |

| H-5' | ~3.7-3.9 | ~70-72 |

Note: These are estimated values and can vary based on experimental conditions.

2D NMR Techniques (e.g., gCOSY, TOCSY, ROESY) for Connectivity and Stereochemical Confirmation

Two-dimensional NMR experiments are crucial for unambiguously confirming the structure of this compound.

gCOSY (gradient Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments establish proton-proton connectivities. researchgate.netresearchgate.net For the glucofuranose moiety, these experiments would reveal the scalar coupling network from H-1' through to the H-6' protons, confirming the sequence of the sugar ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC). scielo.org.mx An HMBC correlation between the anomeric proton H-1' of the glucofuranose ring and the C-4 and C-8 carbons of the adenine base would definitively confirm the N-9 glycosidic linkage.

Conformational Analysis in Solution via NMR Spectroscopy

The furanose ring of the glucofuranosyl moiety is known to be flexible and can exist in an equilibrium of different puckered conformations. nih.govnih.gov The analysis of vicinal proton-proton coupling constants (³JHH) obtained from high-resolution 1D ¹H NMR spectra can provide valuable insights into the preferred conformation of the five-membered ring. nih.gov The magnitude of these coupling constants is related to the dihedral angles between the coupled protons, as described by the Karplus equation. By comparing experimental coupling constants with theoretical values for different envelope (E) and twist (T) conformations, the conformational equilibrium of the glucofuranose ring in solution can be determined. nih.govnih.gov For instance, studies on similar furanosides have identified conformations like ¹T₂-like or ³T₂/³E as being preferred. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of this compound, as well as insights into its substructural components through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of a few parts per million (ppm). This high accuracy enables the unambiguous determination of the elemental formula of this compound (C₁₁H₁₅N₅O₅). The calculated exact mass of the neutral molecule is 297.1073 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would have an exact mass of 298.1151 g/mol , and the sodium adduct [M+Na]⁺ would be observed at 320.0971 g/mol .

Table 2: HRMS Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₆N₅O₅⁺ | 298.1151 |

Fragmentation Pattern Analysis for Substructural Elucidation

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), provide detailed information about the structure of this compound by analyzing its fragmentation pattern. nih.gov The fragmentation of nucleosides typically involves the cleavage of the glycosidic bond and fragmentation within the sugar moiety. libretexts.orgchemguide.co.uklibretexts.org

Upon fragmentation, a characteristic and often abundant ion observed is the protonated adenine base at an m/z of 136. This results from the cleavage of the N-glycosidic bond. Another significant fragmentation pathway involves the loss of the sugar moiety, leading to the same adenine fragment. nih.gov

Fragmentation within the glucofuranose ring itself can also occur, leading to a series of ions corresponding to the loss of water (H₂O), formaldehyde (B43269) (CH₂O), and other small neutral molecules. nih.govmiamioh.edu The fragmentation of glucose has been shown to be complex, yielding multiple fragment ions. nih.gov

Table 3: Predicted Major Fragment Ions of this compound in Positive Ion MS/MS

| m/z | Proposed Fragment | Description |

|---|---|---|

| 298 | [M+H]⁺ | Protonated molecular ion |

| 280 | [M+H - H₂O]⁺ | Loss of a water molecule from the sugar moiety |

| 250 | [M+H - H₂O - CH₂O]⁺ | Subsequent loss of formaldehyde |

| 136 | [Adenine+H]⁺ | Cleavage of the glycosidic bond, resulting in the protonated adenine base |

The analysis of these fragmentation patterns provides a fingerprint that helps to confirm the identity and substructure of this compound. libretexts.orgchemguide.co.uklibretexts.org

Hyphenated MS Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

Hyphenated mass spectrometry techniques are indispensable for the analysis of nucleoside analogues like this compound, especially within complex biological matrices. These methods couple a chromatographic separation technique—either liquid chromatography (LC) or gas chromatography (GC)—with mass spectrometry (MS) for highly sensitive and selective detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for quantifying polar, non-volatile compounds like nucleosides. mdpi.com Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over standard reversed-phase chromatography for these molecules, as it provides better retention and separation. mdpi.comfrontiersin.org For analysis, the compound would first be separated on an HPLC column and then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive mode. frontiersin.orgnih.gov

In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). This process generates characteristic product ions. For nucleosides, the most common fragmentation pathway is the cleavage of the N-glycosidic bond, resulting in a product ion corresponding to the protonated nucleobase (adenine, in this case). acs.org This specific transition can be monitored using Multiple Reaction Monitoring (MRM) for highly selective quantification. frontiersin.orgshimadzu.com

Table 1: Illustrative LC-MS/MS Parameters for Adenosine Analysis This table is based on common parameters for adenosine and serves as a guide for the analysis of its analogues.

| Parameter | Value | Reference |

| Ionization Mode | ESI Positive | nih.gov |

| Precursor Ion [M+H]⁺ | m/z 268 | mdpi.com |

| Product Ion | m/z 136 | mdpi.com |

| Collision Gas | Nitrogen or Argon | frontiersin.org |

| Chromatography | HILIC or Reversed-Phase C18/C30 | frontiersin.orgnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable technique, particularly for analyzing volatile compounds. thermofisher.com For non-volatile nucleosides, a derivatization step is required to increase their volatility. This is typically achieved by silylating the hydroxyl groups with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), creating trimethylsilyl (B98337) (TMS) derivatives. nih.govacs.org

Once derivatized, the compound is separated on a GC column and ionized, usually by electron impact (EI). The resulting mass spectrum shows a pattern of fragment ions. Similar to LC-MS/MS, a major fragmentation pathway in the GC-MS analysis of silylated nucleosides is the cleavage of the glycosidic bond, yielding fragments corresponding to the derivatized sugar and the nucleobase. nih.govacs.org These characteristic fragments allow for the identification and quantification of the analyte in a complex mixture. nih.gov The retention time in the chromatogram and the specific mass fragments together provide high confidence in the identification of the compound. acs.org

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline form. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, including the sugar pucker and the orientation around the glycosidic bond.

While the specific crystal structure of this compound has not been reported, the structure of the closely related parent nucleoside, adenosine, provides a robust model for its solid-state architecture. The crystal structure of adenosine has been determined with high precision. cambridge.orgscispace.com

Table 2: Crystallographic Data for Adenosine This data provides a reference for the expected structural parameters of nucleoside analogues.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | cambridge.org |

| Space Group | P2₁ | cambridge.orgresearchgate.net |

| a (Å) | 4.825 - 4.8386 | cambridge.orgscispace.comresearchgate.net |

| b (Å) | 10.282 - 10.2919 | cambridge.orgscispace.comresearchgate.net |

| c (Å) | 11.823 - 11.8555 | cambridge.orgscispace.comresearchgate.net |

| β (°) | 99.30 - 99.298 | cambridge.orgscispace.comresearchgate.net |

| Molecules per cell (Z) | 2 | scispace.com |

| Sugar Pucker | C(3')-endo | scispace.com |

| Glycosidic Torsion Angle (χ) | 9.9° | scispace.com |

Other Spectroscopic Methods (e.g., Infrared, Ultraviolet-Visible) for Elucidating Functional Group Characteristics

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study electronic transitions within a molecule and is particularly useful for chromophores like the purine ring of adenine. The adenine moiety of this compound is expected to dominate its UV absorption profile. Adenosine, the parent ribonucleoside, typically exhibits two absorption maxima. sielc.com The primary and most characteristic absorption maximum (λmax) occurs at approximately 258-260 nm, which is a hallmark of the adenine base. sielc.comresearchgate.net A second, shorter-wavelength absorption can also be observed around 206 nm. sielc.com The sugar portion of the molecule does not absorb significantly in this region. This technique is routinely used for the quantification of nucleosides in solution.

Table 3: Characteristic UV Absorption Maxima for Adenosine

| Absorption Maximum (λmax) | Reference |

| ~259 nm | sielc.com |

| ~206 nm | sielc.com |

Infrared (IR) Spectroscopy: Infrared spectroscopy probes the vibrational frequencies of a molecule's functional groups. The IR spectrum of this compound would be a composite of the vibrations from the adenine base and the glucofuranose sugar. Analysis of the spectra of adenine and its nucleosides allows for the assignment of characteristic absorption bands. researchgate.netacs.org

The spectrum would show strong, broad absorptions in the 3400-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the multiple hydroxyl groups on the sugar and the N-H stretching of the amine group on the adenine ring. acs.orgresearchgate.net The region from 1700 cm⁻¹ to 1500 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the purine ring system. researchgate.netresearchgate.net A number of distinct bands between 1200 cm⁻¹ and 1000 cm⁻¹ can be attributed to the C-O stretching vibrations of the sugar's alcohol groups and the ether linkage of the furanose ring. researchgate.net

Table 4: Selected Infrared Absorption Bands for Adenine and Adenosine These bands are characteristic of the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Assignment | Compound | Reference |

| ~3300-3100 | N-H and O-H stretching | Adenosine | researchgate.net |

| ~1670 | NH₂ scissoring | Adenine | researchgate.net |

| ~1600 | C=C, C=N ring stretching | Adenine | researchgate.net |

| ~1334 | C-N stretching | Adenine | researchgate.net |

| ~1246 | C-O stretching | Adenine derivative | researchgate.net |

| ~1100-1000 | C-O stretching (sugar) | Adenosine | researchgate.net |

Sophisticated Analytical Methodologies for Detection and Quantification of 9 Beta D Glucofuranosyl Adenine

Advanced Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of nucleoside analogues. nih.gov The choice of technique is dictated by the analyte's physicochemical properties and the complexity of the sample matrix. Due to the structural similarity among various nucleosides, developing methods to characterize a series of these compounds can be a significant challenge. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) and its advanced variant, Ultra-High-Performance Liquid Chromatography (UHPLC or UFLC), are primary tools for analyzing nucleoside analogues. nih.govnih.gov For polar compounds like 9-(beta-D-glucofuranosyl)adenine, which are poorly retained on traditional reversed-phase (RP) columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative. chromatographyonline.comelementlabsolutions.com

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is the inverse of reversed-phase chromatography. elementlabsolutions.com This configuration allows for the retention and separation of hydrophilic compounds. chromatographyonline.comelementlabsolutions.com The separation mechanism in HILIC is complex, involving partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase, along with hydrogen bonding and dipole-dipole interactions. obrnutafaza.hr HILIC is now widely used for the separation of various hydrophilic molecules, including carbohydrates, glycoproteins, and nucleosides. elementlabsolutions.com The high organic content of the mobile phase also enhances sensitivity when coupled with mass spectrometry (MS) detection by promoting efficient solvent evaporation and reducing ion suppression. obrnutafaza.hr

Different HILIC stationary phases, such as those with amide, amino, or zwitterionic functional groups, provide varying selectivities, which is crucial for method development. chromatographyonline.comelementlabsolutions.comobrnutafaza.hr For instance, amide-bonded phases are well-established for separating fluorescently labeled glycans and nucleosides.

UFLC, often coupled with tandem mass spectrometry (UHPLC-MS/MS), provides high sensitivity and allows for the simultaneous quantification of multiple nucleoside analogues in complex samples like human plasma. nih.gov

Table 1: Examples of Liquid Chromatography Parameters for Nucleoside Analysis

| Parameter | HPLC/UFLC (Reversed-Phase) | HILIC |

|---|---|---|

| Stationary Phase | C18, Carbon-based | Amide-bonded (e.g., ACQUITY UPLC BEH Glycan), Amino-bonded (e.g., TSKgel NH2-100), Zwitterionic elementlabsolutions.com |

| Mobile Phase | Acetonitrile/water or methanol/water gradients, often with ion-pairing reagents like tetrabutylammonium (B224687) phosphate (B84403) (TBAP) nih.govnih.gov | High organic content (e.g., >80% acetonitrile) with an aqueous buffer (e.g., ammonium (B1175870) formate) sigmaaldrich.comchromatographyonline.com |

| Detection | UV, Mass Spectrometry (MS), Fluorescence (after derivatization) nih.govnih.gov | Mass Spectrometry (MS), Fluorescence Detector (FLR) obrnutafaza.hr |

| Key Application | Quantification of nucleoside analogues in plasma; separation of adenine (B156593) nucleotides. nih.govnih.gov | Separation of polar and hydrophilic compounds like nucleosides, glycans, and water-soluble vitamins. chromatographyonline.comelementlabsolutions.com |

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally suited for volatile and thermally stable compounds. libretexts.org Nucleosides like this compound are non-volatile due to their polar functional groups (hydroxyl, amine groups). libretexts.org Therefore, a crucial prerequisite for GC analysis is chemical derivatization to increase their volatility and thermal stability. libretexts.org

The most common derivatization methods for this purpose are silylation, acylation, and alkylation. libretexts.org Silylation, which involves replacing active hydrogens in hydroxyl, amine, or acid groups with a silyl (B83357) group like trimethylsilyl (B98337) (TMS), is widely used for nucleosides. libretexts.orgnih.gov The resulting TMS-derivatives are significantly more volatile and stable, making them amenable to GC analysis. libretexts.org This approach, typically coupled with mass spectrometry (GC-MS), allows for the sensitive analysis of modified nucleosides and can provide detailed structural information through fragmentation patterns. nih.govnih.gov For example, a method for analyzing oxidized nucleosides involved acetylation and pentafluorobenzylation followed by GC-MS with electron capture negative ion chemical ionization, achieving detection limits in the femtomole range. nih.gov

Table 2: Gas Chromatography Derivatization and Analysis Strategy

| Step | Description | Example Reagents | Purpose |

|---|---|---|---|

| Derivatization | Chemical modification of the analyte to create a volatile and thermally stable product. | Trimethylsilyl (TMS) donors, Acetic Anhydride, Pentafluorobenzyl Bromide (PFB-Br) libretexts.orgnih.gov | Increase volatility and thermal stability; enhance detector response. libretexts.org |

| Separation (GC) | Separation of derivatized compounds based on their boiling points and interaction with the GC column. | Fused-silica capillary columns with various stationary phases. | High-resolution separation of complex mixtures. nih.gov |

| Detection (MS) | Ionization and mass analysis of the separated derivatives for identification and quantification. | Electron Ionization (EI), Electron Capture Negative Ion Chemical Ionization (ECNI-MS). nih.govnih.gov | High sensitivity and structural elucidation. nih.gov |

Capillary Electrophoresis (CE) is a powerful analytical technique known for its high separation efficiency, short analysis times, and minimal consumption of samples and reagents. acs.org It is particularly well-suited for the analysis of charged molecules like nucleosides. acs.org In CE, charged analytes are separated based on their differential migration rates in an electric field applied across a narrow-bore capillary filled with a background electrolyte (BGE). nih.gov

Micellar electrokinetic chromatography (MEKC), a mode of CE, has been successfully applied to determine urinary nucleosides. acs.orgnih.gov Method optimization often involves systematically investigating factors like the pH, concentration, and composition of the BGE, as well as the applied voltage. acs.orgacs.org For instance, a fast CE-UV method was developed to separate ten different nucleosides within 10 minutes using a borate-phosphate buffer containing cetyltrimethylammonium bromide (CTAB) as a surfactant. acs.orgnih.gov This method demonstrated excellent linearity and low limits of detection (<2.0 μmol/L). acs.orgnih.gov The high resolving power of CE allows for the separation of closely related structures, including isomers. nih.gov

Table 3: Typical Capillary Electrophoresis Conditions for Nucleoside Separation

| Parameter | Description |

|---|---|

| Capillary | Fused-silica, typically 50-75 µm internal diameter. nih.govnih.gov |

| Background Electrolyte (BGE) | Borate-phosphate buffer with additives like sodium dodecyl sulfate (B86663) (SDS) or cetyltrimethylammonium bromide (CTAB). nih.govnih.gov |

| Separation Voltage | 15-30 kV. nih.govnih.gov |

| Detection | UV detection at wavelengths of 210-254 nm. acs.orgnih.gov |

| Analysis Time | Typically less than 25 minutes. nih.govnih.gov |

| Key Advantages | High efficiency (>120,000 theoretical plates), high resolution, and short analysis time. acs.orgnih.gov |

Analyzing this compound in biological samples such as plasma, urine, or cell extracts presents significant challenges due to the complexity of the matrix. nih.govacs.orgnih.gov These matrices contain numerous endogenous compounds (e.g., salts, proteins, lipids, and other structurally similar nucleosides and nucleotides) that can interfere with the analysis, potentially co-eluting with the target analyte and causing ion suppression in mass spectrometry. mdpi.comnih.gov

Effective sample preparation is therefore critical to remove these interferences. mdpi.com Furthermore, the choice of chromatographic technique can mitigate matrix effects. HILIC, for example, offers an orthogonal selectivity to reversed-phase chromatography, meaning the elution order of compounds is often reversed. chromatographyonline.com This can be advantageous in separating polar analytes from less polar matrix components that are poorly retained in HILIC mode. chromatographyonline.com In CE, endogenous substances in urine can affect separation, necessitating robust sample cleanup procedures like affinity chromatography before analysis. nih.gov

Innovative Sample Preparation and Enrichment Strategies

The goal of sample preparation is to isolate the analyte of interest from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection.

Solid-Phase Extraction (SPE) is a widely used technique for purifying and concentrating analytes from liquid samples. It operates on the same chromatographic principles as HPLC, utilizing various retention mechanisms such as reversed-phase, normal-phase, and ion-exchange.

For polar nucleosides, several SPE strategies can be employed:

Reversed-Phase SPE: Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) can retain nucleosides from aqueous samples, allowing salts and very polar interferences to be washed away. The retained analytes are then eluted with an organic solvent like methanol. waters.com

Ion-Exchange SPE: This mode is highly selective for charged molecules. Anion-exchange sorbents can be used to separate nucleotides from nucleosides. mdpi.com

Affinity Chromatography: Phenylboronate affinity gels are uniquely suited for selectively retaining compounds with cis-diol groups, such as the ribose or glucofuranose moiety of nucleosides. nih.govmdpi.com This provides a highly specific method for enriching nucleosides from complex biological fluids like urine. nih.gov

Carbon-Based SPE: Activated carbon has proven effective for the purification of adenine nucleotides from capillary blood samples, demonstrating its utility in micro-solid phase extraction (µ-SPE) platforms. nih.gov

These SPE methods can be automated and adapted to micro-formats, enabling high-throughput analysis from small sample volumes. nih.gov

Table 4: Solid-Phase Extraction (SPE) Strategies for Nucleosides

| SPE Mode | Sorbent Example | Retention Mechanism | Application |

|---|---|---|---|

| Reversed-Phase | Oasis HLB (polymer-based) | Hydrophilic and lipophilic interactions | General purpose extraction and desalting of nucleosides from aqueous samples. waters.com |

| Ion-Exchange | Sep-Pak QMA (quaternary methylammonium) | Anion exchange | Separation of negatively charged nucleotides from neutral nucleosides. mdpi.comwaters.com |

| Affinity | Phenylboronate gel | Covalent bonding with cis-diol groups | Selective enrichment of ribonucleosides from complex matrices like urine. nih.govmdpi.com |

| Adsorption | Activated Carbon | Adsorption | Purification of adenine nucleotides from blood. nih.gov |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Other Advanced Pretreatment Methods

The QuEChERS methodology, initially developed for pesticide residue analysis in agricultural products, has been adapted for the extraction of a wide range of analytes, including polar compounds like nucleosides, from various matrices. quechers.euresearchgate.net The method involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step induced by the addition of salts. A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, utilizing sorbents like primary secondary amine (PSA) to remove matrix components such as sugars, fatty acids, and organic acids. quechers.eu

For challenging matrices, modifications to the standard QuEChERS protocol may be necessary. For instance, in the analysis of black tea, a matrix rich in co-extractives, an additional cleanup step using a combination of PSA and CaCl₂ can improve the removal of interferences. quechers.eu The choice of buffering salts during the extraction phase is also critical for pH-dependent analytes to ensure their stability and improve recovery. quechers.eu

Beyond QuEChERS, other advanced pretreatment methods are employed for nucleoside analysis. Solid-phase extraction (SPE) is a widely used technique, often utilizing cartridges with different stationary phases, such as C18, to isolate and concentrate analytes from liquid samples. pa2online.org A study on adenine analysis in plasma demonstrated the effectiveness of a C18 SPE cartridge for extraction, achieving recoveries of over 80%. pa2online.org

Magnetic dispersive solid-phase extraction (MDSPE) represents a further innovation, utilizing magnetic nanoparticles as the sorbent. acs.org This approach simplifies the separation process, as the sorbent can be easily isolated from the sample solution using an external magnetic field, eliminating the need for centrifugation or filtration. acs.org For the analysis of methylated adenine nucleosides in human urine, a method using Fe₃O₄/graphene-based MDSPE was developed for the efficient enrichment of the target compounds. acs.org

The following table summarizes the application of various pretreatment methods for the analysis of adenine and its derivatives.

| Pretreatment Method | Analyte(s) | Matrix | Key Findings |

| QuEChERS | Pesticides (including base-labile compounds) | Fruits and Vegetables, Black Tea | Effective for a wide range of pesticides. Buffering is crucial for pH-dependent compounds. Additional cleanup steps may be needed for complex matrices. quechers.eu |

| Solid-Phase Extraction (SPE) | Adenine | Plasma | C18 cartridges provided good extraction recovery (>80%). pa2online.org |

| Magnetic Dispersive SPE (MDSPE) | Methylated Adenine Nucleosides | Human Urine | Fe₃O₄/graphene-based MDSPE allowed for efficient enrichment of target analytes. acs.org |

Development of Specific Assays for Glucosylated Adenine Nucleosides

The development of specific and sensitive assays is crucial for the accurate quantification of this compound and related compounds. High-performance liquid chromatography (HPLC) coupled with various detectors is the cornerstone of modern analytical strategies. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of nucleosides due to its high selectivity and sensitivity. nih.gov Hydrophilic interaction liquid chromatography (HILIC) is particularly well-suited for separating polar compounds like glucosylated nucleosides, which are often poorly retained on traditional reversed-phase columns. acs.orgnih.gov One study successfully developed a robust HILIC-MS/MS method for the simultaneous measurement of five methylated adenine nucleosides in human urine. acs.org The use of malic acid as a mobile phase additive was found to significantly improve the separation and enhance the sensitivity of mass spectrometric detection. acs.org

Method validation is a critical aspect of assay development, ensuring the reliability of the analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. scitepress.orgresearchgate.net For instance, a validated HPLC-UV method for adenine analysis demonstrated good linearity over a concentration range of 7.81–125.00 µg/mL with a coefficient of determination (R²) greater than 0.999. scitepress.org In another study developing an LC-MS/MS method for adenosine (B11128), guanosine (B1672433), and inosine (B1671953) nucleotides, the inter-assay precision was ≤15.0% and the accuracy was between -8.6% and 13.2%. nih.gov

The following table presents a summary of validation parameters from selected studies on the analysis of adenine and related nucleosides.

| Analytical Method | Analyte(s) | Matrix | Linearity Range | LOD | LOQ | Accuracy (% Recovery or % Error) | Precision (%RSD) |

| HPLC-UV scitepress.org | Adenine | Melinjo Chips | 50–800 µg/g | 0.72 µg/mL (instrumental) | 2.39 µg/mL (instrumental) | 79.33% - 90.37% | 3.46% - 5.19% |

| HPLC with Fluorescence Detection nih.gov | Adenosine, AMP, ADP, ATP | Astrocyte Cell Cultures | 0.16–20.6 pmol | ~0.08 pmol | ~0.16 pmol | Not specified | <5.1% (intra-day), <3.4% (inter-day) |

| UFLC-MS/MS researchgate.net | 17 nucleosides and nucleobases | Clam Samples | Not specified | 0.05 - 38.8 ng/mL | 0.15 - 128 ng/mL | Not specified | Not specified |

| LC-MS/MS nih.gov | ATP, GTP, ITP | Human Cells | Not specified | Not specified | LLOQ established | -8.6% to 13.2% (inter-assay) | ≤15.0% (inter-assay) |

Biochemical and Metabolic Significance of Glucosylated Adenine Nucleosides

Biosynthetic Pathways and Precursors in Biological Organisms

The biosynthesis of glucosylated adenine (B156593) nucleosides, such as 9-(beta-D-glucofuranosyl)adenine, involves intricate pathways that are fundamental to cellular function. These pathways encompass both the de novo synthesis of the foundational purine (B94841) structures and the subsequent modification through glucosylation.

De Novo Synthesis and Nucleoside Salvage Pathways

Organisms utilize two primary routes for the production of nucleotides: de novo synthesis and salvage pathways. The de novo pathway assembles purine rings from simpler precursor molecules. In this multi-step process, inosine (B1671953) monophosphate (IMP) is a key intermediate, which is then converted to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). youtube.com It's important to note that the free base adenine and the ribonucleoside adenosine are not direct products of the de novo pathway. nih.gov

In contrast, salvage pathways recycle pre-existing bases and nucleosides that are generated during the degradation of DNA and RNA. wikipedia.org This is particularly crucial in tissues that have a limited capacity for de novo synthesis. wikipedia.org These pathways are responsible for converting nucleotides back to their nucleoside and free base forms, such as adenosine and adenine, which can then be reused. nih.gov

There are several key enzymes involved in the purine salvage pathway. Adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) are two such enzymes that add an activated ribose-5-phosphate (B1218738) to the purine bases, thereby creating nucleoside monophosphates. wikipedia.orgresearchgate.net In human erythrocytes, which cannot synthesize ATP de novo, salvage pathways are the sole source of this vital energy currency. nih.gov Theoretical studies have revealed the existence of multiple, redundant pathways for both adenine and adenosine salvage, highlighting the robustness of this system. nih.gov

The degradation of purines ultimately leads to the formation of uric acid in humans. youtube.com This process involves enzymes such as purine nucleoside phosphorylase (PNP), which converts nucleosides to their respective bases, and xanthine (B1682287) oxidase, which catalyzes the final steps in uric acid production. youtube.comresearchgate.net

Glucosylation Mechanisms of Adenine and Related Purines in Vivo

Glucosylation is a significant post-synthetic modification of adenine and related purines, a process catalyzed by a class of enzymes known as glycosyltransferases. nih.govsigmaaldrich.com These enzymes facilitate the transfer of a sugar moiety, in this case, glucose, from an activated donor molecule, typically a nucleotide sugar, to an acceptor molecule, which can be a purine base or nucleoside. sigmaaldrich.comnih.gov This process can occur in vivo, leading to the formation of compounds like this compound.

The enzymatic transfer of a carbohydrate residue from a donor nucleoside to a purine base acceptor is a well-established method for synthesizing modified nucleosides. nih.gov This transglycosylation reaction is often catalyzed by nucleoside phosphorylases and is an efficient way to produce a variety of purine nucleosides. nih.govnih.gov

In the context of cellular metabolism, glucosylation can be influenced by the availability of nucleotide sugar precursors. Studies in CHO cells have shown that feeding cells with precursors like glucosamine (B1671600) and uridine (B1682114) can significantly increase the intracellular pools of nucleotide sugars such as UDP-HexNAc and CMP-sialic acid, which in turn can enhance the glycosylation of proteins. researchgate.net This highlights the dynamic interplay between precursor availability and the extent of glycosylation within a cell.

The analysis of glycans in living systems has been advanced by various labeling techniques, including metabolic glycan labeling and chemoenzymatic labeling. nih.gov These methods allow for the visualization and profiling of glycans, providing insights into their biological roles. nih.gov In some bacteria, protein glycosylation is mediated by oligosaccharyltransferases (OTases) that transfer a pre-assembled glycan from a lipid carrier to an acceptor protein. researchgate.net

Interplay with Cytokinin Biosynthesis Pathways in Plants (e.g., O-beta-D-Glucopyranosyl-cis-zeatin)

In plants, the glucosylation of adenine derivatives is intricately linked with the biosynthesis and regulation of cytokinins, a class of phytohormones that are N6-substituted adenine derivatives. nih.govoup.com Cytokinins play a pivotal role in numerous aspects of plant growth and development, including cell division, leaf senescence, and stress responses. oup.comresearchgate.net

The levels of active cytokinins are tightly controlled through a balance of biosynthesis, degradation, and inactivation via glucosylation. nih.gov Cytokinin glucosyltransferases (CGTs) are key enzymes in this regulatory network, catalyzing the attachment of a glucose molecule to the cytokinin base. nih.gov This glucosylation can occur at different positions, leading to either O-glucosides or N-glucosides. O-glucosylation of the side chain is carried out by cytokinin O-glucosyltransferases (COGTs), while N-glucosylation of the purine ring is catalyzed by cytokinin N-glucosyltransferases (CNGTs). nih.gov

A prominent example of a glucosylated cytokinin is O-beta-D-Glucopyranosyl-cis-zeatin. This compound is formed from cis-zeatin (B600781) through the action of the enzyme cis-zeatin O-beta-D-glucosyltransferase. hmdb.caresearchgate.netmodelseed.org The formation of O-glucosides is generally considered a mechanism for creating storage forms of cytokinins, which can be reactivated by the action of β-glucosidases. oup.com In contrast, N-glucosylation is thought to be a more permanent inactivation mechanism. nih.gov

The biosynthesis of cytokinins itself occurs through two main pathways: the isopentenyltransferase (IPT) pathway, which leads to the production of trans-zeatin (B1683218) isomers, and the tRNA degradation pathway, which generates cis-isomers. researchgate.netnih.gov There is a complex interplay between auxin and cytokinin pathways, with auxin influencing the expression of IPT genes. researchgate.net The presence of various glucosylated cytokinin derivatives, including 9-glucosides of trans-zeatin and cis-zeatin, has been identified in plants like maize, highlighting the importance of glucosylation in regulating cytokinin homeostasis. nih.govhoffmanlab.org

Enzymatic Interactions and Substrate Specificity

The biological activity and metabolic fate of this compound and related compounds are determined by their interactions with specific enzymes, particularly glycosyltransferases and glucosidases. The efficiency and nature of these interactions are governed by the substrate specificity of the enzymes involved.

Interaction with Glycosyl-Transferases and Glucosidases

Glycosyltransferases are a diverse group of enzymes that catalyze the formation of glycosidic bonds. sigmaaldrich.com While initially thought to be highly specific for both the donor and acceptor substrates, it is now known that some glycosyltransferases can tolerate modifications in both molecules, allowing for the synthesis of a wide range of glycosylated compounds. sigmaaldrich.comrsc.org The specificity of these enzymes is crucial for the correct assembly of complex carbohydrates and glycoconjugates. nih.gov For instance, the human B blood group α1–3 galactosyltransferase exhibits strict specificity for its acceptor substrate. nih.gov Machine learning models are being developed to predict the substrate specificity of glycosyltransferases based on their sequence and structural features. biorxiv.orgrsc.org

Glucosidases, on the other hand, are hydrolases that catalyze the cleavage of glycosidic bonds. nih.gov The substrate specificity of glucosidases can vary significantly depending on the source of the enzyme and the nature of the glycon and aglycon parts of the substrate. researchgate.net For example, human cytosolic β-glucosidase (hCBG) displays broad specificity and is involved in the hydrolysis of various β-glycosylated compounds. nih.gov The specificity of α-glucosidases from Saccharomyces cerevisiae has been shown to be determined by specific amino acid residues within their catalytic domains. nih.gov An adenine nucleoside phosphorylase with a unique substrate specificity for adenine nucleosides has been identified in Schistosoma mansoni. nih.gov

Modulation of S-Adenosylhomocysteine Hydrolase Activity by Related Nucleosides (e.g., 9-beta-D-arabinofuranosyladenine)

S-adenosylhomocysteine (AdoHcy) hydrolase is a crucial enzyme that catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and L-homocysteine. frontiersin.org This reaction is vital for regulating cellular methylation processes, as SAH is a potent inhibitor of methyltransferases. frontiersin.org

The activity of AdoHcy hydrolase can be modulated by various nucleoside analogs. One notable example is 9-beta-D-arabinofuranosyladenine (ara-A), which has been shown to inactivate AdoHcy hydrolase in intact cells, such as rat hepatocytes. nih.gov This inactivation is associated with the tight binding of ara-A to the enzyme and leads to a significant accumulation of SAH within the cells. nih.gov While the inactivation of the isolated enzyme by ara-A is irreversible, the activity of the enzyme within cells can gradually recover after the removal of ara-A. nih.gov The synthesis and evaluation of various derivatives of ara-A have been explored to develop prodrugs with improved properties. nih.govnih.gov

Activity with Nucleoside Kinases and Phosphorylases

The biological activity of nucleoside analogs is often dependent on their phosphorylation by nucleoside kinases to form the corresponding mono-, di-, and triphosphates. These phosphorylated derivatives can then interact with various cellular enzymes. Similarly, nucleoside phosphorylases play a crucial role in the salvage pathway, catalyzing the reversible phosphorolysis of nucleosides to the free base and a sugar-1-phosphate.

While specific studies on the interaction of this compound with nucleoside kinases and phosphorylases are not extensively available, the behavior of related compounds provides valuable insights. For instance, the arabinose-containing analog, 9-beta-D-arabinofuranosyladenine (ara-A, Vidarabine), is a well-studied antiviral and antineoplastic agent that requires phosphorylation for its activity. chemodex.com The initial and rate-limiting step in its activation is the conversion to ara-A monophosphate (ara-AMP). This reaction is catalyzed by cellular nucleoside kinases, such as adenosine kinase and deoxycytidine kinase. nih.gov

The substrate specificity of these kinases is a key determinant of the activation of nucleoside analogs. Human adenylate kinase 9 (AK9), for example, has been shown to phosphorylate a range of nucleoside monophosphates, including AMP, dAMP, CMP, and dCMP, using ATP as the phosphate (B84403) donor. nih.gov This broad substrate acceptance suggests that modified nucleosides, potentially including this compound, could be substrates for such kinases, provided they can be initially phosphorylated to the monophosphate form.

The table below summarizes the kinetic parameters for the phosphorylation of various nucleosides by different kinases, illustrating the range of substrate specificities.

| Enzyme | Substrate | K_m (µM) | Relative V_max_ |

| Human Deoxycytidine Kinase | Deoxycytidine | 5 | - |

| Human Deoxycytidine Kinase | 2-F-araA | 213 | 2.9 (relative to dCyd) |

| Calf Spleen PNP | 3-(beta-D-ribofuranosyl)adenine | 800 | - |

| E. coli PNP | 3-(beta-D-ribofuranosyl)adenine | 150 | - |

| Calf Spleen PNP | 3-(beta-D-ribofuranosyl)hypoxanthine | 220 | - |

| E. coli PNP | 3-(beta-D-ribofuranosyl)hypoxanthine | 260 | - |

This table presents data for related nucleoside analogs to illustrate the principles of enzyme-substrate interactions in this class of compounds, as direct data for this compound is not available.

Purine nucleoside phosphorylases (PNPs) are also critical enzymes in nucleoside metabolism. They catalyze the cleavage of the glycosidic bond. Studies on non-conventional substrates for PNP, such as 3-(beta-D-ribofuranosyl)adenine, have shown that these enzymes can accommodate variations in the nucleoside structure. nih.gov The efficiency of phosphorolysis, however, is generally lower for such analogs compared to natural substrates like inosine. nih.gov It is plausible that this compound could also serve as a substrate or inhibitor for PNP, which would significantly impact its metabolic fate and potential therapeutic efficacy.

Mechanistic Investigations of Enzyme-Catalyzed Reactions

Understanding the mechanisms by which enzymes process glucosylated nucleosides is fundamental to elucidating their biological roles and for the rational design of new therapeutic agents.

Elucidation of Catalytic Cycles and Enzyme Inactivation Processes

The interaction of nucleoside analogs with enzymes can lead to productive catalytic cycles, resulting in the formation of a product, or to abortive cycles that cause enzyme inactivation. A classic example is the interaction of ara-A with S-adenosylhomocysteine (SAH) hydrolase. This enzyme normally catalyzes the hydrolysis of SAH to adenosine and homocysteine. However, in the presence of ara-A, the enzyme can enter an abortive catalytic cycle. This process involves the oxidation of the 3'-hydroxyl group of ara-A, leading to the formation of a tightly bound intermediate and the reduction of the enzyme-bound NAD+. This ultimately results in the irreversible inactivation of the enzyme.

The study of aminoglycoside-modifying enzymes also provides insights into the catalytic mechanisms that might be relevant for glucosylated nucleosides. nih.gov These enzymes often employ a general acid-base catalysis mechanism to facilitate the transfer of a modifying group to the aminoglycoside substrate. nih.gov A similar mechanism could be envisioned for the phosphorylation or glycosyl transfer reactions involving this compound.

Kinetic Studies of Enzymatic Transformations Involving Glucosylated Nucleosides

Kinetic studies are essential for quantifying the efficiency of enzymatic reactions and for understanding the mode of action of inhibitors. For nucleoside analogs, key kinetic parameters include the Michaelis constant (K_m_), which reflects the affinity of the enzyme for the substrate, and the maximum reaction velocity (V_max_), which indicates the catalytic efficiency.

Kinetic analyses of purine nucleoside phosphorylase with non-conventional substrates have revealed important structure-activity relationships. nih.gov For instance, the phosphorolysis of 3-(beta-D-ribofuranosyl)adenine by calf spleen PNP and E. coli PNP occurs, but with significantly higher K_m_ values compared to natural substrates, indicating a lower binding affinity. nih.gov The pseudo-first-order rate constants (V_max_/K_m_) for these reactions were also substantially lower, highlighting reduced catalytic efficiency. nih.gov

The table below presents kinetic data for the phosphorolysis of various purine nucleosides by PNP from different sources, showcasing the impact of structural modifications on enzyme kinetics.

| Enzyme Source | Substrate | K_m (µM) | V_max_/K_m_ (% of Inosine) |

| Calf Spleen | 3-(beta-D-ribofuranosyl)adenine | 800 | 3 |

| Calf Spleen | 3-(beta-D-ribofuranosyl)hypoxanthine | 220 | 13 |

| E. coli | 3-(beta-D-ribofuranosyl)adenine | 150 | 22 |

| E. coli | 3-(beta-D-ribofuranosyl)hypoxanthine | 260 | 30 |

This table contains data for related nucleoside analogs to illustrate kinetic principles, as specific data for this compound is not available in the reviewed literature.

Furthermore, studies on human adenylate kinase 9 have determined the kinetic parameters for the phosphorylation of various nucleoside monophosphates, demonstrating the enzyme's broad substrate specificity. nih.gov Such kinetic data is crucial for predicting the metabolic fate of a novel nucleoside analog like this compound within a cellular context.

Design, Synthesis, and Biochemical Assessment of 9 Beta D Glucofuranosyl Adenine Derivatives and Analogues

Rational Design Principles for Structural Modification of Glucosylated Adenine (B156593) Nucleosides

The structural modification of glucosylated adenine nucleosides is guided by several key rational design principles aimed at enhancing their therapeutic potential. These principles often focus on improving metabolic stability, target specificity, and cell permeability, which can lead to the development of more potent and selective drugs. nih.govnih.gov

A primary consideration is the modification of the sugar moiety to influence the nucleoside's conformation and stability. researchgate.net The introduction of fluorine atoms, for instance, can alter electronic and steric parameters, which in turn affects the lipophilicity and pharmacokinetic properties of the molecule. mdpi.comnih.gov This modification can also enhance metabolic stability towards glycosidic bond cleavage. mdpi.comnih.gov The conformation of the sugar ring, often described by its pucker, plays a crucial role in how the nucleoside interacts with its biological targets. researchgate.net

Furthermore, the design of conjugate and double-headed nucleosides represents a more complex approach to structural modification. nih.govsemanticscholar.org Conjugate nucleosides involve linking the glucosylated adenine to another molecule, such as a steroid, to potentially enhance its delivery or activity. nih.gov Double-headed nucleosides, which contain an additional nucleobase, can be designed to interact with multiple targets or to have unique stacking interactions within nucleic acid structures. nih.govacs.org

The overarching goal of these rational design principles is to create a diverse library of analogues that can be systematically evaluated to identify compounds with improved biological activity. This process of iterative design, synthesis, and testing is fundamental to modern drug discovery.

Synthetic Strategies for Diverse Analogue Libraries

The creation of diverse libraries of 9-(beta-D-glucofuranosyl)adenine analogues relies on a variety of sophisticated synthetic strategies. These methods allow for precise modifications to both the sugar and the adenine base moieties, as well as the construction of more complex conjugate and double-headed nucleosides.

Modifications to the Sugar Moiety (e.g., branched-chain sugars, deoxy sugars, fluoro-derivatives)

Modifications to the sugar portion of the nucleoside are a cornerstone of analogue synthesis, offering a powerful means to alter the compound's biological properties. researchgate.netresearchgate.net These modifications can range from the introduction of branched chains to the removal or replacement of hydroxyl groups.

Branched-chain sugars are synthesized to introduce steric bulk and alter the conformational preferences of the furanose ring. acs.orgtandfonline.com The synthesis of these analogues often involves the addition of alkyl or other carbon-containing groups to the sugar backbone. tandfonline.comacs.org For example, 4'α-C-branched nucleosides have been synthesized and have shown significant biological activities. acs.org

Deoxy sugars are another important class of sugar-modified nucleosides. The synthesis of 2'-deoxynucleosides is particularly challenging due to the lack of a neighboring group at the C2' position to direct the stereochemistry of the glycosidic bond formation. mdpi.comacs.org Various methods have been developed to address this, including direct glycosylation approaches and the use of glycals as starting materials. acs.orgnih.gov

Fluoro-derivatives represent a key class of modified nucleosides, with fluorine substitution often leading to enhanced metabolic stability and altered biological activity. mdpi.comnih.govtandfonline.comresearchgate.net The synthesis of fluorinated nucleosides can be achieved through several routes. One common method is the direct fluorination of a pre-formed nucleoside. mdpi.com Alternatively, a fluorinated sugar can be synthesized first and then coupled with the adenine base. mdpi.comnih.gov Reagents like diethylaminosulfur trifluoride (DAST) are frequently employed for the introduction of fluorine into the sugar moiety. tandfonline.comresearchgate.net

Modifications to the Adenine Base Moiety

Modifying the adenine base of this compound provides another avenue for creating diverse analogue libraries with potentially altered biological activities. wikipedia.orgnih.gov These modifications can influence the nucleoside's ability to interact with target proteins and nucleic acids by altering its size, shape, and hydrogen-bonding capabilities. nih.gov

Synthetic strategies for modifying the purine (B94841) ring system are well-established. wikipedia.org These can include:

Substitution at various positions of the adenine ring: This can involve the introduction of alkyl groups, halogens, or other functional groups. For example, the synthesis of ethenoadenosine derivatives involves the reaction of adenosine (B11128) with chloroacetaldehyde (B151913) to form an additional five-membered ring. frontiersin.org

Replacement of nitrogen atoms with carbon: This creates carbocyclic nucleoside analogues.

Introduction of exocyclic functional groups: This can alter the hydrogen bonding patterns and steric profile of the nucleobase.

The choice of synthetic route often depends on the desired modification and the starting materials available. These modifications are crucial for probing the specific interactions between the nucleoside and its biological targets.

Synthesis of Conjugate and Double-Headed Nucleosides